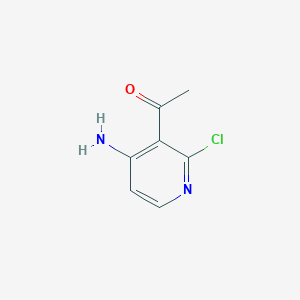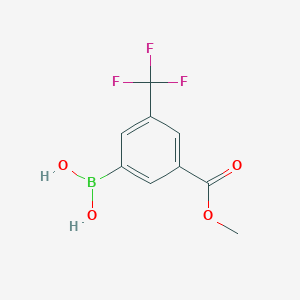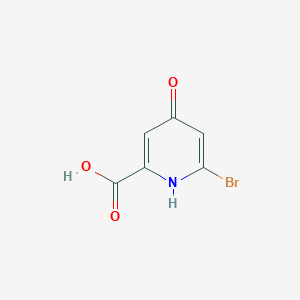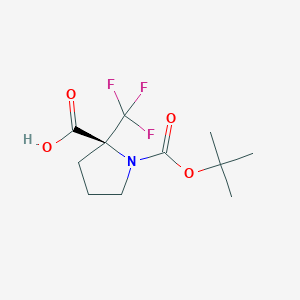
1-(4-Amino-2-chloropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Amino-2-chloropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It’s also known as 2-Chloro-3-acetylpyridin-4-amine .
Synthesis Analysis
The compound is used in various scientific research and has unique properties that enable its application in diverse fields ranging from pharmaceuticals to organic synthesis.Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2-chloropyridin-3-yl)ethanone” consists of a pyridine ring with an amino group at the 4th position and a chloro group at the 2nd position. An ethanone group is attached to the 3rd position of the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.6 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been utilized to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone, showing the versatility of this approach in generating a wide array of heterocyclic compounds under optimized conditions. This method provides an efficient pathway for the synthesis of potentially bioactive molecules with good to excellent yields, highlighting the compound's utility in facilitating rapid and selective chemical transformations (Ankati & Biehl, 2010).
Biocatalytic Transamination
The biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones has been explored, demonstrating the compound's role in the enantioselective synthesis of amines. By studying the influence of the chain length at the C-2 position of the pyridine in reactions with various transaminases, researchers were able to synthesize enantiopure amines with high purity and excellent yields. This work underscores the potential of using biocatalysis for the asymmetric synthesis of pyridylalkylamines, offering a green and sustainable alternative to traditional chemical methods (López-Iglesias et al., 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes have been reported, where these compounds showed promising DNA binding activities. This research highlights the importance of 1-(4-Amino-2-chloropyridin-3-yl)ethanone derivatives in the development of new materials with potential applications in drug design and molecular biology (Kurt et al., 2020).
Antimicrobial Activity
The compound and its derivatives have been investigated for their antimicrobial properties, showing varying degrees of activity against different bacterial and fungal strains. This suggests the potential of these compounds in contributing to the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wanjari, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-amino-2-chloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIANAOLIBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chloropyridin-3-YL)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)







![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)



